
5-(3-Methyloctan-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyloctan-3-yl)benzene-1,3-diol is an organic compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a 3-methyloctan-3-yl group at position 5 . It is a member of the dihydroxybenzenes, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloctan-3-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methyloctan-3-yl halide under basic conditions . The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The product is then purified using techniques like distillation, recrystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyloctan-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methyloctan-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-(3-Methyloctan-3-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups at positions 1 and 2.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups at positions 1 and 3.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at positions 1 and 4.
Uniqueness
5-(3-Methyloctan-3-yl)benzene-1,3-diol is unique due to the presence of the 3-methyloctan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
5-(3-methyloctan-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-8-15(3,5-2)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 |
Clave InChI |
USOJLGGEBUUDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(CC)C1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
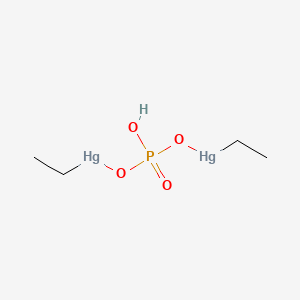
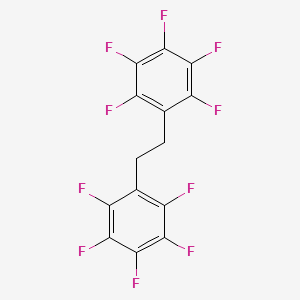
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
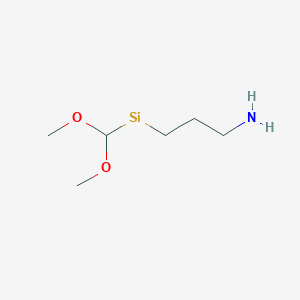
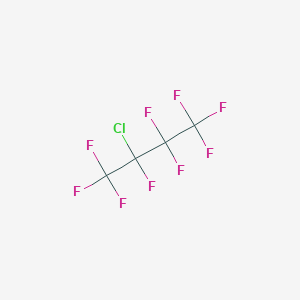
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
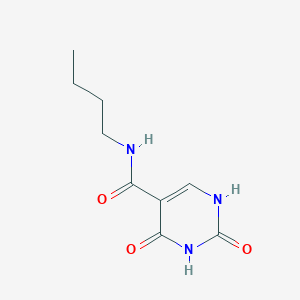
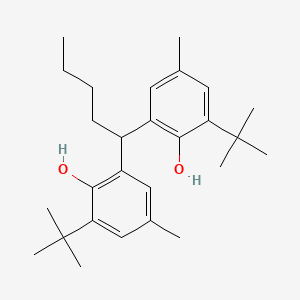

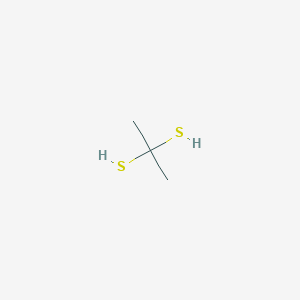
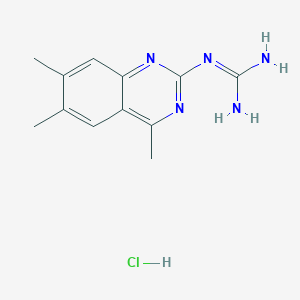
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
